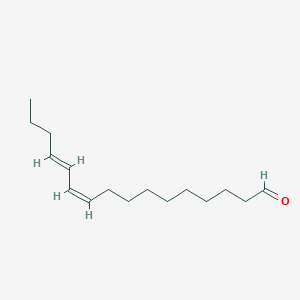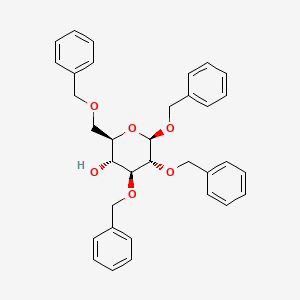
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of various diseases .
Synthesis Analysis
The synthesis of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside involves several steps. For instance, in a DCC-mediated coupling, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine and propiolic acid gave N-propynoyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranosylamine, which was transformed by 1,3-dipolar cycloadditions with aromatic azides and nitrile-oxides .Molecular Structure Analysis
The molecular formula of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is C34H36O6 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . The electrochemical oxidation of the chalcoglycoside follows an overall EC-type mechanism, in which the electro-generated cation radical undergoes an irreversible carbon–chalcogen bond rupture to produce the corresponding glycosyl cation, which may react further .Physical And Chemical Properties Analysis
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside has a melting point of 60.4-64.4 °C and a predicted boiling point of 676.1±55.0 °C. Its predicted density is 1.22±0.1 g/cm3 . It is soluble in dichloromethane and ethyl acetate .Applications De Recherche Scientifique
Synthesis of Non-Reducing Disaccharides
This compound is utilized in the synthesis of non-reducing disaccharides, which are structurally similar to trehalose. Trehalose analogs have garnered attention for their potential biological functions, including binding to E-selectin and shiga toxins, as well as antibacterial activities .
Preparation of Glycosylation Reagents
It serves as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives. These derivatives are crucial for glucosylation reactions, which are fundamental in the synthesis of various glycoconjugates .
Study of Anomeric Effects
The compound is used in theoretical studies to understand the anomeric effect during deacetylation and dealkylation processes. This understanding is vital for designing synthetic pathways in carbohydrate chemistry .
Development of Biological Activity Markers
Phenolic glycosides, which can be synthesized using this compound, are associated with a variety of biological activities in plants. These activities include anti-inflammatory and diuretic effects, which are significant in traditional medicine .
Creation of Anionic Surfactants
Derivatives of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside are valuable in the preparation of anionic surfactants. These surfactants have applications in various industries, including pharmaceuticals and cosmetics .
Pharmaceutical Intermediates
It is an intermediate in the production of antidiabetic drugs like Voglibose and Dapagliflozin. These medications are essential for managing blood sugar levels in diabetic patients .
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-BGSSSCFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


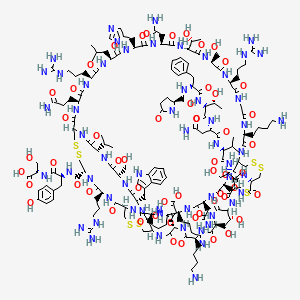
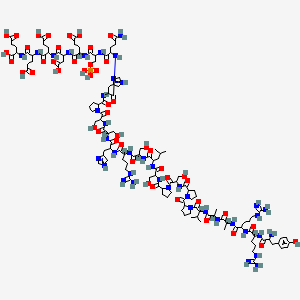
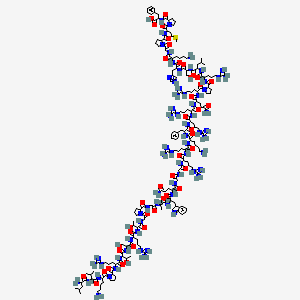
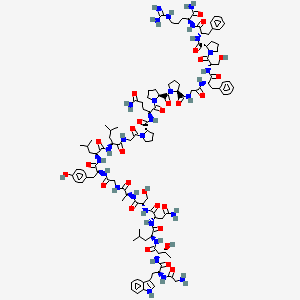
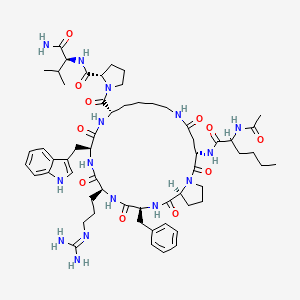
![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)

